molecular formula C14H8Cl2N2O B5825836 2,5-dichloro-N-(3-cyanophenyl)benzamide

2,5-dichloro-N-(3-cyanophenyl)benzamide

Cat. No.: B5825836
M. Wt: 291.1 g/mol
InChI Key: NKFAFVCSALLABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-(3-cyanophenyl)benzamide is a halogenated aromatic amide derivative characterized by a benzamide core substituted with chlorine atoms at the 2- and 5-positions and a 3-cyanophenyl group attached to the nitrogen atom. The 3-cyanophenyl substituent introduces a strong electron-withdrawing group, which may enhance metabolic stability and influence binding interactions in biological systems .

Properties

IUPAC Name

2,5-dichloro-N-(3-cyanophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-10-4-5-13(16)12(7-10)14(19)18-11-3-1-2-9(6-11)8-17/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFAFVCSALLABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-cyanophenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoic acid with 3-aminobenzonitrile. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3-cyanophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzamide core can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and primary amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of 2,5-dichloro-N-(3-aminophenyl)benzamide.

    Oxidation: Formation of 2,5-dichlorobenzoic acid derivatives.

Scientific Research Applications

2,5-dichloro-N-(3-cyanophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-cyanophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 2,5-dichloro-N-(3-cyanophenyl)benzamide, highlighting differences in substituents and applications:

Compound Name Substituents on Benzamide N-Substituent Molecular Formula Key Applications/Properties CAS/Reference
This compound 2,5-dichloro 3-cyanophenyl C₁₄H₈Cl₂N₂O Presumed pharmaceutical/agrochemical N/A
Pronamide (Propyzamide) 3,5-dichloro 1,1-dimethylpropynyl C₁₂H₁₁Cl₂NO Herbicide (Kerb®) 23950-58-5
3-Chloro-N-(2,5-dichlorophenyl)benzamide 3-chloro 2,5-dichlorophenyl C₁₃H₈Cl₃NO Structural studies CID 310127
3,5-Dichloro-N-(2-methylbutynyl)benzamide 3,5-dichloro 2-methylbut-3-yn-2-yl C₁₃H₁₂Cl₂NO Crystal structure analysis N/A
2,5-Dichloro-N-(thiazol-2-yl)benzamide 2,5-dichloro 4-(4-nitrophenyl)thiazol-2-yl C₁₆H₉Cl₂N₃O₃S Agrochemical research N/A
2,5-Dichloro-N-(pyridin-4-yl)benzamide 2,5-dichloro 1-(pyridin-4-yl)ethyl C₁₄H₁₂Cl₂N₂O Drug discovery (logP: 3.326) Y206-5634

Key Differences in Physicochemical Properties

Substituent Position Effects: The 2,5-dichloro pattern in the target compound contrasts with 3,5-dichloro in Pronamide.

Hydrophobicity (logP): The pyridinyl-substituted analog (logP: 3.326) suggests moderate hydrophobicity. The target compound’s cyano group may lower logP slightly compared to alkyl-substituted analogs (e.g., Pronamide, logP ~3.5), improving aqueous solubility .

Biological Activity: Pronamide’s 3,5-dichloro and alkyl-substituted structure confers herbicidal activity by inhibiting root growth in weeds . The target compound’s 2,5-dichloro and 3-cyanophenyl groups may shift its activity toward enzyme inhibition (e.g., kinases or proteases) due to enhanced electronic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.